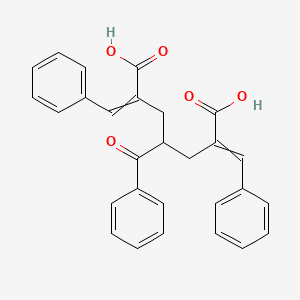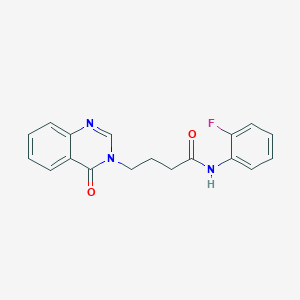![molecular formula C13H24O2Si2 B14164244 Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- CAS No. 89267-67-4](/img/structure/B14164244.png)
Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-: is an organic compound with the molecular formula C13H24O2Si2. It is characterized by the presence of a benzene ring substituted with a methyl group and two trimethylsilyloxy groups. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- typically involves the reaction of benzene derivatives with trimethylsilyl reagents. One common method is the silylation of 1-methyl-3,5-dihydroxybenzene using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a protective group for hydroxyl functionalities in biomolecules, facilitating the study of complex biochemical pathways.
Industry: In the industrial sector, Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is used in the production of specialty chemicals and advanced materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can be deprotected under mild acidic or basic conditions, revealing the free hydroxyl groups for further functionalization.
Comparaison Avec Des Composés Similaires
Benzene, 1-methyl-3,5-dihydroxy-: Lacks the trimethylsilyloxy groups, making it more reactive and less stable.
Benzene, 1,4-bis(trimethylsilyl)-: Contains two trimethylsilyl groups but lacks the methyl and hydroxyl functionalities.
Uniqueness: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is unique due to the presence of both methyl and trimethylsilyloxy groups, which confer specific chemical properties and reactivity. Its ability to act as a protecting group for hydroxyl functionalities makes it valuable in synthetic chemistry and various research applications.
This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
89267-67-4 |
|---|---|
Formule moléculaire |
C13H24O2Si2 |
Poids moléculaire |
268.50 g/mol |
Nom IUPAC |
trimethyl-(3-methyl-5-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-8-12(14-16(2,3)4)10-13(9-11)15-17(5,6)7/h8-10H,1-7H3 |
Clé InChI |
ILCZPWVHDICNLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



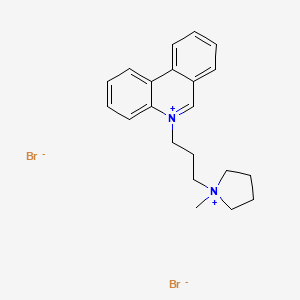
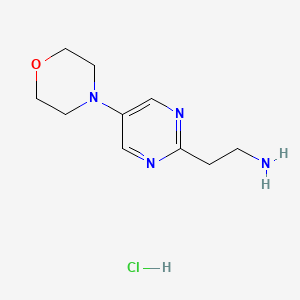
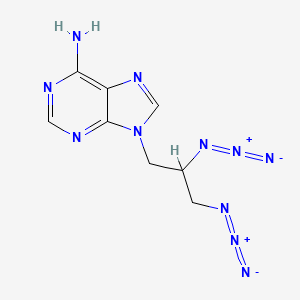
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
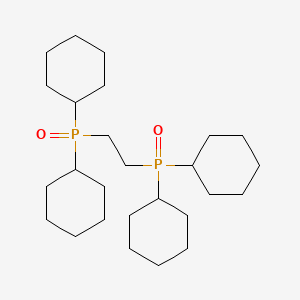
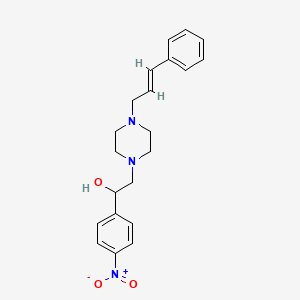
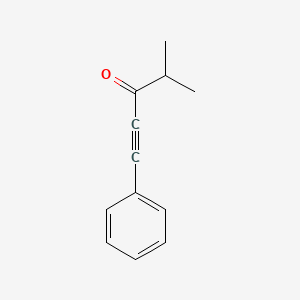

![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
